1-Ethylaziridine

Description

Significance of Aziridine (B145994) Ring Systems in Organic Chemistry

Aziridines, the nitrogen-containing analogs of epoxides, are three-membered heterocyclic compounds that have garnered significant attention in organic synthesis. researchgate.netillinois.edu Their importance stems from the inherent ring strain of the three-membered ring, which features bond angles of approximately 60°, a significant deviation from the ideal 109.5°. wikipedia.orgvulcanchem.com This strain makes aziridines highly reactive towards a variety of nucleophilic and electrophilic reagents, serving as versatile synthetic intermediates. researchgate.netnih.gov The ring-opening reactions of aziridines, driven by the release of this strain, provide access to a diverse array of more stable acyclic and larger heterocyclic structures, such as amino alcohols, diamines, and other nitrogen-containing compounds. researchgate.netresearchgate.net This reactivity has established aziridines as crucial building blocks in the construction of complex molecules, including biologically active compounds and natural products. illinois.eduresearchgate.net

Role of N-Substituted Aziridines in Contemporary Chemical Research

The substituent on the nitrogen atom of the aziridine ring plays a critical role in modulating its chemical and physical properties. N-substituted aziridines are a focal point in modern chemical research because the nature of the N-substituent influences the ring's stability, reactivity, and the regioselectivity of ring-opening reactions. researchgate.net For instance, electron-withdrawing groups on the nitrogen can activate the aziridine ring, making it more susceptible to nucleophilic attack. researchgate.net Conversely, bulky N-substituents can introduce steric hindrance, directing the approach of reagents. The substituent also affects the nitrogen inversion barrier, which is the energy required to invert the stereochemistry at the nitrogen center. wikipedia.org This has implications for the synthesis of chiral molecules where the stereochemistry of the nitrogen is important. Research into N-substituted aziridines is driven by the need to fine-tune the reactivity of these heterocycles for specific synthetic applications, including the development of new catalysts and the synthesis of novel pharmaceutical agents. researchgate.netrsc.org

Scope and Research Focus on 1-Ethylaziridine

This compound is an N-substituted aziridine where an ethyl group is attached to the nitrogen atom. nih.gov Research on this specific compound often centers on its utility as a monomer in polymerization reactions and as a reactant in various organic transformations. lookchem.comlookchem.com Studies have explored its acid-catalyzed reactions, which can lead to the formation of piperazine (B1678402) derivatives. lookchem.com The ethyl group, being a simple alkyl group, provides a baseline for understanding the electronic and steric effects of N-alkylation on aziridine reactivity. Investigations into this compound contribute to the broader understanding of N-substituted aziridine chemistry, including reaction mechanisms and the development of new synthetic methodologies. google.comrsc.org

Chemical and Physical Properties of this compound

This compound is a colorless liquid with a distinct amine-like odor. lookchem.com Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₄H₉N |

| Molecular Weight | 71.12 g/mol |

| Boiling Point | 48.6°C at 760 mmHg |

| Density | 0.868 g/cm³ |

| Refractive Index | 1.452 |

| CAS Number | 1072-45-3 |

| Data sourced from multiple references. nih.govlookchem.comchemeo.comnist.gov |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound displays characteristic signals corresponding to the ethyl and aziridine protons. While specific chemical shifts can vary based on the solvent and instrument, general regions for the proton signals have been reported. nih.govwiley-vch.de

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon framework of the molecule. The signals for the ethyl and aziridine carbons appear at distinct chemical shifts. wiley-vch.de

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. Key vibrational frequencies help confirm the structure of the molecule. wiley-vch.de

Research Findings on Synthetic Applications

This compound serves as a valuable precursor in various synthetic transformations.

Polymer Chemistry

This compound can undergo polymerization to form poly(this compound). lookchem.com This polymerization can be initiated by acidic catalysts. The resulting polymer has a repeating unit derived from the ring-opening of the aziridine monomer. Studies have also investigated the stereoregularity of polymers derived from chiral versions of ethylaziridine, such as poly-(R)-2-ethylaziridine. oup.com

Organic Synthesis

In organic synthesis, this compound participates in reactions typical of N-alkyl aziridines. For example, under acidic conditions, it can dimerize to form 1,4-diethylpiperazine (B1583865). lookchem.com The rate of this transformation is influenced by the nature of the acid catalyst used. lookchem.com It also serves as a reactant in cycloaddition reactions, for instance, with carbon disulfide to form thiazolidine-2-thiones. rsc.org

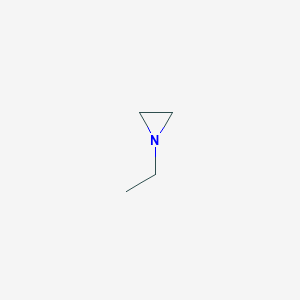

Structure

2D Structure

3D Structure

Properties

CAS No. |

1072-45-3 |

|---|---|

Molecular Formula |

C4H9N |

Molecular Weight |

71.12 g/mol |

IUPAC Name |

1-ethylaziridine |

InChI |

InChI=1S/C4H9N/c1-2-5-3-4-5/h2-4H2,1H3 |

InChI Key |

UJGVUACWGCQEAO-UHFFFAOYSA-N |

SMILES |

CCN1CC1 |

Canonical SMILES |

CCN1CC1 |

Other CAS No. |

1072-45-3 |

Synonyms |

1-Ethylaziridine |

Origin of Product |

United States |

Synthetic Methodologies for 1 Ethylaziridine and Its Derivatives

Direct Synthetic Approaches

Direct synthetic methods for forming the 1-ethylaziridine core often involve the intramolecular cyclization of a precursor molecule or the direct addition of a nitrogen-containing group across a double bond. These approaches are valued for their atom economy and potential for stereocontrol.

Hydroamination Reactions

Hydroamination involves the addition of an N-H bond across an unsaturated carbon-carbon bond. libretexts.org Intramolecular hydroamination is a particularly effective strategy for the synthesis of cyclic amines, including aziridines.

Metal catalysts play a crucial role in facilitating intramolecular hydroamination reactions, which can be challenging due to kinetic barriers. nih.gov Copper hydride (CuH) catalyzed reactions have emerged as a powerful tool for the synthesis of alkyl-substituted chiral aziridines. nih.gov This method utilizes readily accessible allylic hydroxylamine (B1172632) esters, which undergo intramolecular hydroamination with high regioselectivity and enantioselectivity. nih.gov The process allows for the direct preparation of chiral N-alkyl aziridines from achiral starting materials in a catalytic and asymmetric fashion. nih.gov For instance, the synthesis of 3-ethylaziridine derivatives has been successfully achieved using this method with good yields and high enantiomeric excess. nih.gov The reaction conditions are generally mild and tolerate a variety of functional groups, including ethers, tosylates, silyl (B83357) ethers, and heterocycles like furan, pyridine, and quinoline. nih.gov

| Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (%) |

| Copper(I) Hydride / Chiral Phosphine (B1218219) Ligand | Crotyl Hydroxylamine Ester | 3-Ethylaziridine Derivative | 62 | 93 |

| Copper(I) Hydride / Chiral Phosphine Ligand | Allylic Hydroxylamine Ester with Benzyl Ether | 3-(Benzyloxymethyl)aziridine Derivative | High | High |

| Copper(I) Hydride / Chiral Phosphine Ligand | Allylic Hydroxylamine Ester with N-Tosylate | N-Tosyl-3-substituted Aziridine (B145994) | High | High |

Table 1: Examples of Metal-Catalyzed Intramolecular Hydroamination for Aziridine Synthesis. nih.gov

Other transition metals, such as rhodium, have also been employed to catalyze the intramolecular hydroamination of allylic amines, providing access to a range of vicinal diamines through subsequent reactions. organic-chemistry.org Zirconium-based catalysts have been utilized for the synthesis of six-membered nitrogen heterocycles from substituted allyl amines. d-nb.info

Achieving stereoselectivity is a primary goal in the synthesis of chiral aziridines. Besides metal-catalyzed methods, organocatalytic approaches have also been developed. For example, chiral thiourea (B124793) derivatives have been shown to catalyze Cope-type rearrangements of bis-homoallylic hydroxylamines, which constitutes a formal intramolecular hydroamination. nih.gov This strategy provides access to highly enantioenriched α-substituted pyrrolidines, showcasing a complementary approach to metal-based catalysis. nih.gov

The stereochemical outcome of hydroamination reactions can be influenced by the catalyst, substrate geometry, and reaction conditions. In the copper-catalyzed hydroamination of allylic hydroxylamine esters, the choice of the chiral phosphine ligand is critical for inducing high enantioselectivity. nih.gov Furthermore, the diastereoselectivity of aziridinol synthesis, which can be a precursor for hydroamination reactions, is highly dependent on the protecting groups on the nitrogen atom and the conformational preferences of the aldehyde group. msu.edu For instance, N-Bn protected cis-aziridine-2-carboxaldehydes exhibit excellent syn addition selectivity, while trans substrates are unselective. msu.edu Conversely, N-Boc protected trans substrates show very high syn selectivity. msu.edu

Amination of Olefins

The direct amination of olefins is another important route to aziridines. This can be achieved through various mechanisms, including those that proceed via an initial Michael addition.

The aza-Michael Initiated Ring Closure (Aza-MIRC) reaction is an efficient one-pot method for synthesizing functionalized aziridines. researchgate.net This reaction involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound that also contains a leaving group at the β-position. The resulting intermediate then undergoes an intramolecular nucleophilic substitution to form the aziridine ring. researchgate.net

This methodology has been successfully applied to the synthesis of adamantylaziridines from 1-aminoadamantane and α-halogenated Michael acceptors. researchgate.net The reaction is often high-yielding and proceeds under mild conditions. researchgate.net It has also been utilized in the synthesis of inhibitors for certain enzymes, starting from primary amines like validamine (B1683471) and 1-epi-validamine. researchgate.net Vinyl selenones have also been employed as Michael acceptors in Aza-MIRC reactions to produce aziridines. researchgate.net

| Nitrogen Source | Michael Acceptor | Product |

| 1-Aminoadamantane | α-Halogenated Michael Acceptor | Functionalized Adamantylaziridine |

| Primary Amines (e.g., validamine) | α,β-Unsaturated Carbonyl Compound | Aziridine-containing Enzyme Inhibitors |

| Azoles | Vinyl Selenones | N-Vinyl Azoles (via addition/elimination) |

Table 2: Examples of Aza-MIRC Reactions for Aziridine Synthesis. researchgate.netresearchgate.net

The aza-Michael reaction is a fundamental carbon-nitrogen bond-forming reaction and can initiate cascade transformations leading to various nitrogen-containing heterocycles. researchgate.net Organocatalytic intramolecular aza-Michael reactions have been extensively studied, employing Michael acceptors like enals, enones, and nitro olefins with nitrogen nucleophiles such as carbamates and sulfonamides. rsc.org

Cycloaddition Reactions

Cycloaddition reactions represent a powerful strategy for the construction of cyclic compounds, including aziridines. These reactions involve the concerted or stepwise combination of two or more unsaturated molecules to form a cyclic adduct. libretexts.org

The reaction of this compound with dipolar reagents like carbon disulfide can lead to the formation of new nitrogen-containing heterocyclic compounds such as 3-ethyl-5-phenylthiazolidine-2-thione. chemenu.comrsc.org This highlights the ability of the aziridine ring to participate in cycloaddition reactions. Furthermore, metal-free [5+1] cycloaddition reactions of donor-acceptor aziridines with isocyanides have been reported to produce 2H-1,4-oxazines in high yields. rsc.org

While direct [2+1] cycloaddition of a nitrene to an alkene is a common method for aziridine synthesis, the focus here is on reactions where the this compound core is either pre-formed and reacts further, or is formed in a cycloaddition process. The strained nature of the aziridine ring makes it a suitable partner in various cycloaddition and ring-opening reactions. mdpi.com

Metal-Catalyzed Nitrene Cycloadditions to Olefins

One of the most efficient routes to aziridines involves the formal [2+1] cycloaddition of a nitrene group to an alkene. This transformation is typically mediated by a transition metal catalyst, which forms a reactive metal-nitrenoid intermediate to facilitate the transfer to the olefin. nih.govresearchgate.net This approach offers advantages such as mild reaction conditions and the ability to achieve stereoselectivity. nih.gov

The general mechanism involves the generation of a nitrene, a reactive intermediate with a monovalent nitrogen atom, from a suitable precursor. Common nitrene sources include iminoiodinanes (e.g., PhI=NTs), organic azides, chloramine-T, and bromamine-T. nih.gov A wide array of transition metals have been employed to catalyze this reaction, with catalysts based on rhodium (Rh), ruthenium (Ru), palladium (Pd), silver (Ag), copper (Cu), iron (Fe), and cobalt (Co) demonstrating significant reactivity. nih.govrsc.org The choice of metal and ligand is crucial for controlling the efficiency and stereoselectivity of the aziridination.

For instance, cobalt(II)-based metalloradical catalysis has been shown to be effective for olefin aziridination. rsc.org Similarly, manganese complexes with bulky bis(alkoxide) ligands can catalyze the aziridination of styrene (B11656) derivatives using tosyl-protected iminoiodinanes as the nitrene source, producing yields up to 79%. nih.gov While many of these methods install a protecting group on the nitrogen atom (e.g., a tosyl group), these can often be removed or replaced in subsequent steps to yield the desired N-substituted aziridine. researchgate.net A metal-free approach using visible light to generate a phthalimido-nitrene from azoxy-triazenes has also been developed, which selectively aziridinates various alkenes. nih.gov

Table 1: Examples of Metal-Catalyzed Aziridination of Olefins

| Catalyst System | Nitrene Source | Olefin Substrate | Yield (%) | Reference |

|---|---|---|---|---|

| Mn[O-terphenyl-O]Ph(THF)2 | PhINTs | Styrene | 79 | nih.gov |

| Co(II) porphyrin | Sulfonyl azides | Styrene | High | rsc.org |

| Dirhodium(II) tetracarboxylates | p-tBu-phenylsulfamates | Substituted Alkenes | Good | rsc.org |

| Iron(II) complex | O-arylsulfonyl hydroxylamines | Various Olefins | Good to Excellent | rsc.org |

| Graphene Oxide/I2 (Metal-free) | PhI=NTs | Nitrostyrene | 87-89 | researchgate.netrsc.org |

Note: This table presents general findings for aziridine synthesis; specific synthesis of this compound via this method would require an ethylnitrene precursor or subsequent N-alkylation.

Carbene Additions to Imines

An alternative and complementary strategy for aziridine synthesis is the reaction of a carbene or carbene precursor with an imine. illinois.edu This method is advantageous because well-established systems for carbene transfer already exist. illinois.edu The reaction typically involves a diazo compound, such as ethyl diazoacetate (EDA), as the carbene source, which adds across the C=N double bond of an imine. mdpi.com

The catalytic asymmetric aziridination (AZ reaction) of imines with diazo compounds is one of the most explored methods for producing chiral 3-aryl-substituted aziridines. mdpi.com Various catalysts, including those based on rhodium and boron, have been developed to promote this transformation with high yields and stereoselectivity. mdpi.comthieme-connect.com For example, a universal catalytic asymmetric protocol has been developed where the choice of ligand chirality (R or S) and the carbene precursor (diazoester vs. diazoacetamide) allows for the selective preparation of all four possible stereoisomers of the aziridine product. thieme-connect.com Using a diazoacetamide (B1201003) precursor with a specific boron-based catalyst system can lead exclusively to the trans-aziridine, while a diazoester gives the cis-aziridine. thieme-connect.com

The scope of this reaction is broad, accommodating a wide range of imines with varying electronic and steric properties. thieme-connect.com While many examples focus on N-aryl or N-sulfonyl imines, the methodology is applicable to the synthesis of N-alkyl aziridines, provided a suitable N-alkyl imine is used as the starting material.

Table 2: Diastereoselective Carbene Addition to Imines

| Carbene Precursor | Catalyst Ligand | Predominant Product | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| Diazoester | (R)-Ligand | cis-aziridine | >95:5 | thieme-connect.com |

| Diazoacetamide | (R)-Ligand | trans-aziridine | >95:5 | thieme-connect.com |

| Ethyl Diazoacetate | Dirhodium tetraacetate | Highly functionalized aziridine | Excellent | researchgate.net |

Aza-Darzens Reaction Mechanisms

The aza-Darzens reaction is a variation of the classic Darzens condensation, where an imine is used in place of a carbonyl compound. The reaction involves the addition of an enolate, typically derived from an α-haloester, to an imine, which is then followed by an intramolecular SN2 reaction to form the aziridine ring. mdpi.comorganic-chemistry.org This method is a powerful tool for constructing substituted aziridines, often with high diastereoselectivity. acs.org

The mechanism and stereochemical outcome can be influenced by the reaction conditions and the nature of the reactants. acs.org For instance, when using pre-formed lithium α-bromoenolates with N-sulfinylimines, the reaction proceeds through a six-membered chair-like transition state, which accounts for the high diastereoselectivity observed. organic-chemistry.org The reaction of the lithium enolate of methyl α-bromoacetate with various sulfinimines at -78 °C generally yields cis-aziridines with high diastereoselectivity (94-98% de). acs.org

In a three-component variation, anilines, aldehydes, and α-diazo esters can be combined in the presence of a supramolecular catalyst to form trisubstituted aziridines with excellent selectivity for the trans-diastereomer. scispace.com The mechanism is believed to involve the formation of an iminium ion in situ, which then reacts with the diazo ester within the catalyst's cavity. scispace.com The stereochemical course of Brønsted acid-catalyzed aza-Darzens reactions has also been studied, suggesting the intermediacy of an α-diazonium β-amino ester. acs.org

Stereoselective Azirine Reductions

The reduction of 2H-azirines provides a viable pathway for the synthesis of aziridines. msu.edu 2H-Azirines, which are three-membered heterocyclic rings containing a C=N double bond, can be prepared through methods such as the Neber reaction. msu.edu The subsequent reduction of the azirine can be achieved with high stereoselectivity.

A notable method involves the diastereoselective addition of nucleophiles, such as Grignard reagents, to 2H-azirines bearing a phosphonate (B1237965) or phosphine oxide group at the C2 position. acs.org This addition occurs across the C=N bond to stereoselectively generate a functionalized aziridine. acs.org For example, the addition of Grignard reagents to 2H-azirine-2-phosphonates and their phosphine oxide analogs yields the corresponding substituted aziridines efficiently. acs.org

Another approach involves the synthesis of spiro-aziridine derivatives. rsc.org In this method, spirooxindole 2H-azirines are first synthesized via intramolecular oxidative cyclization. These azirine intermediates are then treated with Grignard reagents, which add to the double bond to furnish the final spiroaziridine products. rsc.org

C-H Activation Based Approaches to Aziridines

Modern synthetic strategies have focused on the direct functionalization of unactivated C-H bonds to streamline the synthesis of complex molecules. nih.gov This approach has been successfully applied to the synthesis of aziridines. Palladium-catalyzed C-H activation of aliphatic amines has emerged as a powerful method for creating strained nitrogen heterocycles like aziridines and β-lactams. nih.gov

The mechanism involves the selective activation of a methyl group adjacent to an unprotected secondary amine. nih.gov This process is proposed to proceed through a four-membered-ring cyclopalladation intermediate, a distinct pathway from more common five-membered cyclometallation intermediates. nih.gov This C-H amination provides a direct route to aziridines from readily available aliphatic amine precursors. nih.govnih.gov The methodology has been adapted to continuous-flow synthesis, allowing for efficient production and subsequent derivatization of the aziridine products. nih.govresearchgate.net

Other C-H activation strategies include an intramolecular oxidative dehydrogenative C(sp³)–H amination reaction mediated by KI/TBHP to synthesize trans-2,3-disubstituted aziridines from β-amino ketones. rsc.org Furthermore, copper hydride (CuH)-catalyzed intramolecular hydroamination of allylic hydroxylamine esters provides a highly regio- and enantioselective route to chiral alkyl-substituted aziridines. mit.edu

Table 3: C-H Activation Approaches to Aziridines

| Catalyst/Mediator | Substrate Type | Key Intermediate/Pathway | Product Type | Reference |

|---|---|---|---|---|

| Palladium(II) acetate (B1210297) | Aliphatic secondary amine | 4-membered cyclopalladation | Aziridine | nih.govnih.gov |

| KI/TBHP | β-amino ketone | Oxidative C(sp³)–H amination | trans-2,3-disubstituted aziridine | rsc.org |

| Copper Hydride (CuH) | Allylic hydroxylamine ester | Intramolecular hydroamination | Chiral alkyl-substituted aziridine | mit.edu |

| Nickel(II) complex | 8-aminoquinoline-derived benzamide | C-H alkylation/amidation cascade | Functionalized 3,4-dihydroisoquinolinones | mdpi.com |

Synthesis via Ring Formation from Precursors

Preparation from Epoxy Compounds

A well-established and versatile method for synthesizing aziridines involves the ring-opening of an epoxide with a nitrogen nucleophile, followed by intramolecular cyclization. researchgate.net This pathway leverages the vast availability of chiral and achiral epoxides. The synthesis of this compound can be achieved directly from 2-(ethylamino)ethanol, which is itself derived from the ring-opening of ethylene (B1197577) oxide with ethylamine. chemicalbook.com The subsequent cyclization of the amino alcohol is a key step in forming the aziridine ring.

A common two-step procedure involves:

Ring-opening of an epoxide with sodium azide (B81097) (NaN₃) : This reaction produces an intermediate β-azido alcohol. For example, reacting an epoxy compound with NaN₃ yields a 1-azido-2-hydroxy derivative. google.com

Cyclization of the β-azido alcohol : The azido (B1232118) alcohol is then converted into the aziridine. This is often achieved by reducing the azide group to an amine, which then undergoes intramolecular cyclization.

This strategy is widely used in the synthesis of aziridine derivatives that serve as important intermediates for pharmaceuticals, such as HIV protease inhibitors. google.com The stereochemistry of the starting epoxide can be transferred to the final aziridine product, making this a valuable method for asymmetric synthesis.

Synthetic Routes from Halogenated Amines

The synthesis of aziridines, including this compound, from halogenated amines is a well-established method rooted in intramolecular cyclization. This process involves a haloamine, typically a β-halo-N-alkylethylamine, where the amine's nucleophilic nitrogen atom displaces the adjacent halide, forming the strained three-membered aziridine ring. wikipedia.org This reaction is a type of intramolecular nucleophilic substitution. wikipedia.org

A prominent example of this strategy is the Wenker synthesis. While the classic Wenker synthesis starts with a β-amino alcohol, its core principle involves converting the hydroxyl group into a good leaving group, such as a sulfate (B86663) ester, which then behaves similarly to a halide. wikipedia.org For the synthesis of this compound, the precursor would be N-ethylethanolamine. This is first reacted with sulfuric acid to form the corresponding sulfate ester. Subsequent treatment with a strong base, such as sodium hydroxide, induces the intramolecular cyclization, eliminating the sulfate group and yielding this compound. wikipedia.orgrsc.org

The general mechanism for the cyclization of a haloamine precursor is outlined below:

Deprotonation: A base removes the proton from the amine group, increasing its nucleophilicity.

Intramolecular Attack: The lone pair of electrons on the nitrogen atom attacks the carbon atom bearing the halogen, displacing the halide ion.

Ring Formation: The C-N bond formation completes the three-membered ring structure of the aziridine.

This method is highly effective for producing N-alkylated aziridines. The choice of the halogen (Cl, Br, I) or other leaving groups can influence reaction rates and conditions.

| Precursor Type | General Reaction Conditions | Product |

| N-ethyl-2-chloroethylamine | Treatment with a strong base (e.g., KOH, NaOH) | This compound |

| N-ethylethanolamine | 1. Esterification (e.g., with H₂SO₄) 2. Base-induced cyclization | This compound |

Derivatization from Parent Aziridines and Other Ethylenimines

This compound can be both a product of derivatization from the parent compound, ethylenimine (aziridine), and a starting material for synthesizing other complex molecules.

The N-alkylation of ethylenimine is a direct method for producing this compound. In this reaction, the nitrogen atom of the parent aziridine ring acts as a nucleophile, attacking an ethylating agent like an ethyl halide (e.g., ethyl bromide). This reaction is a standard amine alkylation. wikipedia.org

Conversely, this compound serves as a valuable intermediate that can be derivatized into other structures, primarily through reactions involving the ring-opening of the strained three-membered heterocycle. thieme-connect.de An important example is the acid-catalyzed formation of 1,4-diethylpiperazine (B1583865) from this compound. lookchem.com Research has shown that this dimerization is effectively catalyzed by halogen acids, with the catalytic efficiency following the order HI > HBr >> HCl. lookchem.com The proposed mechanism involves the formation of a 1,1-dialkylaziridinium salt, which subsequently reacts with another molecule of this compound to form the piperazine (B1678402) ring. lookchem.com Ions with low nucleophilicity, such as perchlorate, tend to lead to polymerization rather than the desired dimerization. lookchem.com

Another derivatization route is the Michael addition of this compound to polyfunctional acrylates. This reaction is used to create polyfunctional aziridines, which are valuable in industrial applications such as coatings and adhesives. google.com The reaction is typically exothermic and proceeds at controlled temperatures to yield the desired addition product.

The table below summarizes the findings from acid-catalyzed reactions of this compound.

| Catalyst | Reactant | Solvent | Product |

| Hydriodic Acid (HI) | This compound | 2-Butanone | 1,4-Diethylpiperazine lookchem.com |

| Hydrobromic Acid (HBr) | This compound | 2-Butanone | 1,4-Diethylpiperazine lookchem.com |

| Hydrochloric Acid (HCl) | This compound | 2-Butanone | 1,4-Diethylpiperazine (lower yield) lookchem.com |

| p-Toluenesulfonic Acid | This compound | 2-Butanone | Poly(this compound) lookchem.com |

Reactivity and Mechanistic Investigations of 1 Ethylaziridine

Ring-Opening Reactions of 1-Ethylaziridine

The chemistry of this compound is dominated by the high reactivity of its three-membered ring. Aziridines possess significant ring strain, estimated to be around 26-27 kcal/mol, which is a primary driving force for reactions that lead to the cleavage of the ring. clockss.orgvulcanchem.com This inherent strain makes the aziridine (B145994) ring susceptible to attack by a wide range of reagents, particularly in ring-opening reactions, which relieve the strain and lead to more stable, open-chain products. clockss.orgmdpi.comwikipedia.org These transformations are fundamental in synthetic organic chemistry for the construction of various nitrogen-containing molecules. bioorg.orgresearchgate.net

The nucleophilic ring-opening of aziridines can proceed through different pathways, largely dependent on the substitution at the nitrogen atom. Aziridines are broadly categorized as "activated" or "non-activated". mdpi.com Activated aziridines feature an electron-withdrawing group (EWG) on the nitrogen, which enhances the ring's susceptibility to nucleophilic attack. mdpi.com

This compound, with an electron-donating ethyl group on the nitrogen, is classified as a "non-activated" aziridine. mdpi.com Consequently, it is relatively inert toward direct attack by many nucleophiles under neutral conditions. mdpi.commdpi.com For a successful nucleophilic ring-opening to occur with non-activated aziridines, prior activation of the ring is typically required. bioorg.orgmdpi.com This is usually achieved through the formation of an aziridinium (B1262131) ion via reaction with an electrophile. researchgate.netmdpi.com

The regioselectivity of nucleophilic ring-opening—the specific carbon atom of the aziridine ring that is attacked—is governed by a balance of steric and electronic factors. magtech.com.cn In the case of unsymmetrically substituted aziridines, the site of attack determines the resulting product isomer.

For non-activated aziridines like this compound, which must first be activated to an aziridinium ion, the subsequent nucleophilic attack generally follows an Sₙ2 mechanism. The reaction typically occurs at the less sterically hindered carbon atom. bioorg.orgmagtech.com.cn For the parent this compound, the two ring carbons are equivalent. However, if a substituent were present on one of the ring carbons (e.g., 1-ethyl-2-methylaziridine), the nucleophile would preferentially attack the unsubstituted C3 carbon. magtech.com.cnfrontiersin.org

Electronic effects can override steric considerations, particularly when substituents that can stabilize a positive charge, such as aryl or alkenyl groups, are present on a ring carbon. magtech.com.cn In these cases, the reaction may exhibit more Sₙ1-like character, with the nucleophile attacking the more substituted carbon. The nature of the nucleophile and the solvent system can also influence the regiochemical outcome. imist.ma

Table 1: Factors Influencing Regioselectivity in Aziridine Ring-Opening

| Factor | Influence on Regioselectivity | Typical Outcome for N-Alkylaziridinium Ions |

|---|---|---|

| Steric Hindrance | Nucleophiles attack the less substituted carbon. | Predominant factor; attack at the least hindered site (Sₙ2-like). bioorg.orgmagtech.com.cn |

| Electronic Effects | Substituents that stabilize carbocations (e.g., phenyl, vinyl) direct attack to the substituted carbon. | Less relevant for simple alkyl-substituted aziridines; attack is Sₙ1-like. magtech.com.cn |

| Activating Group | Strong electron-withdrawing groups on nitrogen can influence the electrophilicity of the ring carbons. | The ethyl group is non-activating; activation occurs via protonation/alkylation. mdpi.com |

| Nucleophile | "Hard" nucleophiles often favor the less substituted position, while "soft" nucleophiles can be more sensitive to electronic effects. | Regioselectivity can vary with the nucleophile used. organic-chemistry.org |

The ring-opening of aziridines can proceed with distinct stereochemical outcomes, which is critical for the synthesis of enantiomerically pure compounds. bioorg.org When a chiral, non-racemic aziridine undergoes nucleophilic ring-opening, the stereochemistry of the product is determined by the reaction mechanism.

For non-activated aziridines that proceed through an aziridinium ion intermediate, the ring-opening is typically a regio- and stereoselective process. rsc.org The reaction is an Sₙ2-type substitution that occurs with a complete inversion of configuration at the center of attack. rsc.org For instance, the reaction of an enantiomerically pure 2-substituted 1-alkylethylaziridinium ion with a nucleophile yields a single regioisomer with the opposite stereochemistry at the attacked carbon. rsc.org This predictable stereochemical control makes chiral aziridines valuable intermediates in asymmetric synthesis. bioorg.org

The substituent on the aziridine nitrogen atom profoundly impacts the ring's reactivity. mdpi.comarkat-usa.org Electron-withdrawing groups (EWGs) such as sulfonyl (e.g., tosyl), acyl (e.g., acetyl), or carbamoyl (B1232498) (e.g., Boc, Cbz) are known as "activating groups". clockss.orgnih.gov These groups enhance the reactivity of the aziridine ring toward nucleophiles by several mechanisms: they increase the electrophilicity of the ring carbons and stabilize the transient negative charge that develops on the nitrogen atom, making it a better leaving group. nih.gov

In stark contrast, the ethyl group on this compound is an electron-donating alkyl group, which renders the aziridine "non-activated". mdpi.com Such aziridines are significantly less reactive towards nucleophilic attack than their activated counterparts. clockss.org The lone pair of electrons on the nitrogen is more basic and nucleophilic, and direct ring-opening requires strong nucleophiles or, more commonly, acid catalysis. mdpi.comrsc.org The primary role of the ethyl group is to provide steric bulk and define the basicity of the nitrogen, but it does not electronically facilitate nucleophilic attack on the ring carbons.

Table 2: Comparison of N-Substituent Effects on Aziridine Reactivity

| N-Substituent Type | Example Group | Classification | Reactivity toward Nucleophiles | Ring-Opening Conditions |

|---|---|---|---|---|

| Electron-Donating | Ethyl (-CH₂CH₃) | Non-activated | Low; nitrogen is basic. mdpi.comrsc.org | Requires acid catalysis or activation to an aziridinium ion. mdpi.comgoogle.com |

| Electron-Withdrawing | Tosyl (-SO₂Ar) | Activated | High; ring carbons are more electrophilic. clockss.orgmdpi.com | Often proceeds under mild, neutral, or basic conditions. rsc.org |

| Electron-Withdrawing | Carbamoyl (-COOR) | Activated | High; nitrogen lone pair is delocalized. nih.gov | Readily opened by various nucleophiles. nih.gov |

The reaction of this compound with various nucleophiles typically necessitates electrophilic activation to form the highly reactive aziridinium ion.

Alcohols : The alcoholysis of aziridines, including N-alkyl derivatives, generally requires an acid catalyst. dtic.mil In the presence of an acid, this compound is protonated to form an ethylaziridinium ion, which is then attacked by an alcohol molecule (e.g., ethanol) to yield a β-amino ether, such as N-(2-ethoxyethyl)ethylamine. dtic.mil

Azides : Azide (B81097) is a potent nucleophile commonly used to open aziridine rings. While activated aziridines react readily with sodium azide, non-activated systems like this compound require prior activation. bioorg.org One approach involves forming the aziridinium ion with an alkylating agent like methyl trifluoromethanesulfonate, followed by the addition of sodium azide, which attacks a ring carbon to yield a β-azidoamine. rsc.org An alternative method uses azidotrimethylsilane, which can serve as both an activator for the nitrogen atom and a source of the azide nucleophile. bioorg.org

Fluoride (B91410) : Fluoride is a small but highly electronegative nucleophile, and its reactions with aziridines can be complex. The ring-opening of aziridines with fluoride to produce fluoroamines has been studied, often requiring specific reagents and conditions. researchgate.net For non-activated aziridines, direct fluorination is challenging. Ring-opening of an N-deactivated ethylaziridine-2-carboxylate with triethylamine (B128534) trihydrofluoride has been reported to yield a mixture of regioisomeric fluoro-amines. researchgate.net The reaction of [¹⁸F]fluoride with activated aziridine-2-carboxylates has also been developed, highlighting the need for activation to facilitate the attack of the fluoride ion. nih.gov

The most significant reaction pathway for non-activated aziridines like this compound involves initial electrophilic attack at the nitrogen atom. mdpi.com The nitrogen lone pair is sufficiently basic and nucleophilic to react with a range of electrophiles, including Brønsted acids (e.g., HBr, HCl) and Lewis acids. mdpi.comgoogle.comlookchem.com

This reaction generates a highly strained, quaternary aziridinium ion. mdpi.combioorg.org The formation of the aziridinium cation transforms the poor leaving group (amide anion) into a good leaving group (tertiary amine) and renders the adjacent carbon atoms highly electrophilic. mdpi.comimist.ma This intermediate is readily attacked by a wide array of nucleophiles, even weak ones, leading to efficient ring-opening. mdpi.comrsc.org

For example, treating this compound with hydrohalic acids can catalyze its conversion into 1,4-diethylpiperazine (B1583865). lookchem.com This dimerization proceeds through a mechanism involving the initial formation of an aziridinium ion. This ion is then attacked by another molecule of this compound, acting as a nucleophile, initiating a sequence of steps that ultimately leads to the more stable six-membered piperazine (B1678402) ring. google.comlookchem.com

Acid-Catalyzed Ring Opening Processes

The ring-opening of non-activated aziridines, such as this compound, is contingent upon several factors including the substituents on the carbon atoms of the aziridine ring, the electrophile used for activation, and the nature of the incoming nucleophile. jove.com Aziridines with electron-donating groups on the nitrogen atom, like the ethyl group in this compound, are considered "non-activated" and are generally stable and unreactive towards nucleophiles unless activated by an electrophile to form an aziridinium ion. jove.comnih.gov This activation is a crucial first step in acid-catalyzed ring-opening reactions.

The mechanism of acid-catalyzed ring-opening is often a hybrid between an SN1 and SN2 pathway. nih.govlibretexts.orglibretexts.org The process initiates with the protonation of the aziridine nitrogen by an acid, which creates a good leaving group and forms a highly reactive aziridinium ion. egyankosh.ac.inkhanacademy.orgyoutube.com Subsequently, the carbon-oxygen bond begins to break, leading to a buildup of positive charge on the more substituted carbon atom. libretexts.orglibretexts.org A nucleophile then attacks the electrophilic carbon. libretexts.orglibretexts.orgegyankosh.ac.in

The regioselectivity of the nucleophilic attack depends on the stability of the potential carbocation intermediate. nih.govmsu.edu In cases where a substituent can stabilize a carbocation (e.g., a phenyl group), the reaction tends to follow a more SN1-like pathway, with the nucleophile attacking the more substituted carbon. nih.govmsu.edu Conversely, with only alkyl substituents, the reaction is closer to an SN2 mechanism, and the nucleophile attacks the less sterically hindered carbon. nih.govmsu.edu The stereochemical outcome is also dependent on the reaction pathway, with SN2 mechanisms typically resulting in an inversion of configuration. nih.govegyankosh.ac.in

| Factor | Influence on Acid-Catalyzed Ring Opening |

| Aziridine Substituents | Electron-donating groups on nitrogen ("non-activated") require acid catalysis. Substituents on ring carbons influence regioselectivity. jove.comnih.govnih.govmsu.edu |

| Electrophile/Acid | Protonates the nitrogen atom, forming a reactive aziridinium ion intermediate. egyankosh.ac.inkhanacademy.orgyoutube.com |

| Nucleophile | Attacks the electrophilic carbon of the aziridinium ion, leading to ring opening. The nature of the nucleophile can influence reactivity. jove.comegyankosh.ac.in |

| Reaction Pathway | A hybrid of SN1 and SN2 mechanisms. The precise pathway and resulting regiochemistry depend on carbocation stability. nih.govlibretexts.orglibretexts.orgmsu.edu |

Thermal Rearrangements of Aziridine Derivatives

Thermal rearrangements of aziridine derivatives can lead to a variety of products, with the specific outcome being highly dependent on the substituents present on the aziridine ring.

Quantum chemistry studies on substituted N-acyl-2,2-dimethylaziridines have revealed multiple potential pathways for thermal rearrangement. researchgate.net These include:

Migration of a hydrogen atom from a methyl group to the oxygen of the amide group, forming an N-methallylamide. researchgate.net

Attack of the oxygen on the tertiary carbon, resulting in the formation of an oxazoline. researchgate.net

Migration of a hydrogen atom from the secondary carbon to the oxygen, yielding a vinylamide. researchgate.net

Kinetic analyses of these unimolecular thermal processes are often complicated by competing and consecutive reactions. researchgate.net For some N-acylaziridines, an ionic mechanism involving the heterolytic cleavage of the C-N bond to form a zwitterion has been proposed. researchgate.net This intermediate can then either undergo proton abstraction or attack the carbocation center to yield different products. researchgate.net

In the case of 2-vinylaziridines, the nature of the substituents at positions 1 and 3 dictates the rearrangement products. cdnsciencepub.com For instance, a phenyl substituent at the C-3 position often leads to the formation of a Δ-2-pyrroline. cdnsciencepub.com However, for aziridines that are unsubstituted or have an alkyl group at C-3, the reaction can yield either an ethylene (B1197577) imine or a mixture of Δ-2- and Δ-3-pyrrolines, depending on the substituent on the nitrogen atom. cdnsciencepub.com The Baldwin rearrangement, a thermally driven 1,3-sigmatropic rearrangement, is favored by electron-withdrawing groups and strongly donating nitrogen substituents. nih.gov This reaction can sometimes be accompanied by side reactions, such as the electrocyclic ring opening of the aziridine product to form oxazolines via azomethine ylide intermediates. nih.gov

General Reaction Mechanisms in Aziridine Chemistry

Principles of Nucleophilic Attack

Nucleophilic attack is a fundamental reaction in aziridine chemistry, primarily due to the high ring strain of the three-membered ring. mdpi.com The reactivity of aziridines towards nucleophiles is heavily influenced by the substituent on the nitrogen atom. jove.com "Activated" aziridines, which possess an electron-withdrawing group on the nitrogen, are highly reactive towards nucleophiles without needing an additional activating agent. jove.com In contrast, "non-activated" aziridines, such as this compound with its electron-donating ethyl group, are generally inert to nucleophiles unless they are activated. jove.commdpi.com

Activation is typically achieved by converting the aziridine into a more electrophilic aziridinium ion. mdpi.comgoogle.com This can be done by adding an alkyl or acyl group, a Lewis acid, or trimethylsilyl (B98337) to the nitrogen atom. mdpi.com The resulting aziridinium ion is highly susceptible to nucleophilic attack. nih.govgoogle.com The nucleophilic attack on the aziridinium ion generally proceeds via an SN2-type mechanism, where the nucleophile attacks from the side opposite to the nitrogen atom, leading to an inversion of stereoconfiguration at the site of attack. egyankosh.ac.iniitk.ac.in The regioselectivity of the attack is determined by the characteristics of the nucleophile and the substituents on the aziridine ring. mdpi.com For instance, in bicyclic aziridinium ions, nucleophiles like bromide and iodide tend to attack the bridgehead carbon, while acetate (B1210297) and nitrile favor the bridge position. mdpi.com

| Aziridine Type | Reactivity towards Nucleophiles | Activation Requirement |

| Activated | High | None |

| Non-activated | Low/Inert | Required (e.g., protonation, alkylation) |

Radical Reactions Involving Aziridine Moieties

Radical reactions offer alternative pathways for the transformation of aziridines. N-acylaziridines can undergo catalytic, radical ring-opening. mdpi.comdicp.ac.cn This process can be initiated by electron transfer from a titanocene(III) complex, leading to the formation of the more substituted radical. dicp.ac.cn Density functional theory (DFT) calculations suggest that this ring-opening can proceed through a concerted mechanism. dicp.ac.cn This method is particularly useful for constructing quaternary carbon centers. dicp.ac.cn

Aziridine N-carbonyl radicals, which can be generated from the irradiation of corresponding S-oxalyl xanthates, undergo ring-opening to produce 2-isocyanato radicals. csic.es These radical intermediates can then be trapped by external olefins. csic.es

Furthermore, N-aziridinyl radicals have been identified as reactive intermediates that can participate in the transfer of the entire aziridine group. nih.govacs.org These transient radicals can be generated through the reductive activation of N-pyridinium aziridines. nih.govacs.org In the presence of oxygen, these N-aziridinyl radicals can add to styrenyl olefins to yield 1,2-hydroxyaziridination products. nih.gov This establishes aziridinyl radicals as novel reactive species in synthetic chemistry. nih.gov The reactivity of these N-centered radicals can be harnessed for various transformations, including the construction of N-heterocycles. researchgate.net

Advanced Spectroscopic Characterization of 1 Ethylaziridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic-level structure of 1-Ethylaziridine. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both proton (¹H) and carbon-13 (¹³C) NMR spectra, a comprehensive picture of the molecular framework can be assembled.

¹H NMR Analysis for Proton Environments in Aziridine (B145994) Ring

The ¹H NMR spectrum of this compound displays characteristic signals for both the ethyl substituent and the aziridine ring protons. The ethyl group typically presents as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons. The protons on the aziridine ring itself are chemically non-equivalent and give rise to distinct signals. Due to the phenomenon of nitrogen inversion, the signals for the ring protons can be broad or merge at different temperatures. At room temperature, the NMR spectrum shows the expected triplet-quartet pattern for the ethyl group, along with two other signals of equal peak area corresponding to the ring protons. capes.gov.br As the temperature is increased to around 120°C, these two signals for the ring protons coalesce into a single signal, indicating that the rate of nitrogen inversion has become rapid on the NMR timescale. capes.gov.br

¹³C NMR Characterization of Carbon Skeletal Features

The ¹³C NMR spectrum provides a definitive map of the carbon framework of this compound and its derivatives. Each non-equivalent carbon atom produces a distinct signal, with its chemical shift (δ) being highly sensitive to its local electronic environment. libretexts.org For this compound, distinct peaks are observed for the methyl and methylene carbons of the ethyl group, as well as for the two carbons of the aziridine ring. The strained nature of the three-membered ring influences the chemical shifts of the ring carbons. In derivatives, such as those formed through ring-opening reactions, the changes in the carbon skeleton are directly reflected in the ¹³C NMR spectrum, allowing for unambiguous structural confirmation. nih.gov For example, upon protonation or substitution, the chemical shifts of the aziridine ring carbons can shift downfield by several parts per million (ppm). nih.gov

Table 1: Representative NMR Data for this compound and a Derivative

| Compound | Nucleus | Group | Chemical Shift (δ) ppm |

|---|---|---|---|

| This compound | ¹H | Ethyl (CH₃ and CH₂) | Triplet-quartet pattern |

| ¹H | Aziridine Ring Protons | Two distinct signals (merge at high temp) capes.gov.br | |

| ¹³C | Ethyl and Aziridine Carbons | Distinct signals for each carbon | |

| 1-Ethyl-2-phenylaziridine (B11727562) | ¹H | Aziridine Ring Protons | Shift from ~2.29 ppm to 2.08 ppm during reaction rsc.org |

Application in Reaction Monitoring and Structural Elucidation

NMR spectroscopy is a powerful, non-invasive technique for monitoring the progress of chemical reactions in real-time and for elucidating the structures of the resulting products. scielo.org.zamdpi.comchemrxiv.org By acquiring a series of NMR spectra over the course of a reaction, chemists can track the disappearance of reactant signals and the simultaneous appearance of product signals. rsc.orgacs.org

For instance, in the catalyzed cycloaddition reaction of 1-ethyl-2-phenylaziridine with carbon disulfide, ¹H NMR spectroscopy was used to monitor the entire process. rsc.org The characteristic proton signals of the 1-ethyl-2-phenylaziridine reactant were observed to gradually shift and decrease in intensity, while new, distinct peaks corresponding to the 3-ethyl-5-phenylthiazolidine-2-thione product appeared and grew over time. rsc.org This allows for the determination of reaction kinetics and optimization of reaction conditions. rsc.orgrsc.org

Furthermore, 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) are crucial for connecting molecular fragments, which is essential for the structural elucidation of complex aziridine derivatives formed in reactions. mdpi.comnih.gov These experiments reveal correlations between protons and carbons that are separated by two or three bonds, providing definitive evidence for the final molecular structure. nih.govfrontiersin.org

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of molecules. uni-siegen.de These methods are highly effective for identifying functional groups and providing a unique "molecular fingerprint" of a compound. mdpi.com

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. upi.edu The resulting spectrum is a plot of absorption intensity versus wavenumber (cm⁻¹), where specific peaks correspond to the vibrations of particular functional groups. researchgate.netieeesem.comvscht.cz The analysis of N-substituted aziridines shows that many of the CH₂ and ring vibrations are relatively consistent across different but related molecules. capes.gov.broptica.org General characteristic IR absorption regions are well-established; for example, C-H stretching vibrations typically occur in the 3000-2850 cm⁻¹ region, while the "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of peaks, including C-N stretching and ring deformation modes, that are unique to the molecule. vscht.cz

Raman Spectroscopy and Surface Enhanced Raman Scattering (SERS) for Vibrational Fingerprinting

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. uni-siegen.de It is particularly sensitive to non-polar bonds and symmetric vibrations, providing a characteristic vibrational fingerprint. mdpi.com While specific Raman data for this compound is not broadly detailed in readily available literature, studies on N-substituted aziridines confirm that the spectra are consistent with their proposed structures, showing characteristic ring vibrations. capes.gov.br

Surface-Enhanced Raman Scattering (SERS) is a technique that can dramatically amplify the Raman signal of molecules adsorbed onto a nanostructured metal surface, allowing for the detection of even single molecules. wikipedia.orgtennessee.edu SERS studies have been performed on aziridine derivatives, demonstrating its potential for highly sensitive analysis and for probing the structure and orientation of these molecules on surfaces. researchgate.net The enhancement allows for detailed vibrational fingerprinting, which can be used for identification and to study interactions at interfaces. tennessee.edu

Table 2: General Vibrational Spectroscopy Bands for Aziridine Derivatives

| Spectroscopy Type | Wavenumber Range (cm⁻¹) | Associated Functional Group / Vibration |

|---|---|---|

| FT-IR | 3000 - 2850 | C-H Stretch (Alkyl) vscht.cz |

| FT-IR / Raman | < 1500 | Fingerprint Region (C-N Stretch, Ring Deformations) vscht.cz |

| Raman | Varies | Characteristic Vibrational Fingerprint capes.gov.br |

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the analysis of volatile and semi-volatile compounds like this compound. thermofisher.com This hybrid technique first separates components of a mixture in the gas chromatography column before they are detected and identified by the mass spectrometer. thermofisher.com The retention time from the GC component helps in identifying the compound, while the MS component provides a mass spectrum that serves as a molecular fingerprint.

In the context of this compound, GC-MS is employed to assess sample purity by detecting and quantifying any impurities or byproducts from synthesis. The mass spectrometer fragments the this compound molecule in a reproducible manner, yielding a characteristic pattern. The molecular ion peak (M⁺) for this compound is observed at a mass-to-charge ratio (m/z) of 71, corresponding to its molecular weight. researchgate.net Analysis of degradation products of other complex molecules, such as the pharmaceutical agent cyclophosphamide, has shown a characteristic fragmentation loss corresponding to this compound (71 Da), confirming its structural presence within the parent molecule. researchgate.net

The fragmentation pattern is key to structural confirmation. Common fragmentation pathways for aziridine derivatives can be complex, but they provide critical data for identifying these structures in various samples, including in the analysis of illicit drug synthesis where aziridine intermediates may be formed. nih.gov For quantitative analysis, GC-MS can be operated in selected ion monitoring (SIM) mode, where only specific fragment ions are detected, greatly enhancing sensitivity and selectivity for trace-level detection. thermofisher.commdpi.com

Table 1: GC-MS Fragmentation Data for this compound

| Ion Type | m/z Value | Identification |

| Molecular Ion | 71 | C₄H₉N⁺ |

| Major Fragment | 43 | Loss of ethylene (B1197577) (C₂H₄) |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition, empirical formula, and chemical and electronic states of elements within the top 1 to 10 nanometers of a material's surface. wikipedia.orgcea.frcarleton.edu The technique involves irradiating a surface with X-rays and measuring the kinetic energy of ejected core-level electrons. wikipedia.org The binding energy of these electrons is characteristic of the element and its chemical environment.

In research involving aziridine derivatives, XPS is particularly valuable for characterizing surfaces that have been functionalized with these compounds. For example, in the development of novel polymer surfaces, XPS can confirm the successful grafting of aziridine-containing molecules. A study on aziridine-functionalized polydimethylsiloxane (B3030410) (aziPDMS) used XPS to analyze the surface composition. rsc.org The analysis showed characteristic signals for the elements present, including Si2p and O1s from the PDMS backbone, and C1s and N1s from the aziridine pendants. rsc.org

Crucially, high-resolution XPS scans can resolve small shifts in binding energies, providing information about the chemical state. carleton.edu For the N1s signal in aziridine-functionalized materials, the binding energy can distinguish the nitrogen in the aziridine ring from other nitrogen species that may be present, such as pyrrolic or pyridinic nitrogen in carbon-based catalysts used for aziridination reactions. chemrxiv.org This allows researchers to confirm the integrity of the aziridine ring on the surface and to study its reactivity. rsc.orggoogle.com

Table 2: Representative XPS Binding Energies for Aziridine-Functionalized Surfaces

| Element (Orbital) | Binding Energy (eV) | Compound/Context | Reference |

| N1s | ~398 | Aziridine Pendants on aziPDMS | rsc.org |

| C1s | ~284 | Aziridine Pendants on aziPDMS | rsc.org |

| N1s | ~399.3 | Pyridinic N on Nano-cobalt Catalyst | chemrxiv.org |

| N1s | ~401.0 | Pyrrolic N on Nano-cobalt Catalyst | chemrxiv.org |

Other Relevant Spectroscopic Techniques

Fluorescence spectroscopy is a highly sensitive technique that investigates the photophysical properties of fluorescent molecules (fluorophores). In the field of aziridine chemistry, this technique has been instrumental in the development of advanced fluorescent probes and materials.

A significant area of research has demonstrated that incorporating the strained, three-membered aziridine ring as a substituent in various fluorophore families can lead to remarkable improvements in their performance. vanderbilt.edunih.gov Specifically, replacing traditional N,N-dialkylamino groups with an aziridine ring has been shown to significantly enhance fluorescence brightness (quantum yield) and photostability. researchgate.netcas.cn This enhancement is attributed to the aziridine ring's ability to effectively suppress a major non-radiative decay pathway known as twisted intramolecular charge transfer (TICT). vanderbilt.educas.cn The rigid, strained nature of the aziridine ring hinders the rotational freedom that leads to TICT, forcing the molecule to de-excite via fluorescence.

Comparative studies have shown that aziridinyl fluorophores can outperform analogues containing four-membered azetidine (B1206935) rings or other dialkylamino groups, particularly in polar solvents like water. vanderbilt.edu For example, research on naphthalimide dyes showed that incorporating an aziridine ring increased the fluorescence quantum yield from near zero to 43.2% in water, a significant improvement over the 19.9% achieved with an azetidinyl analogue. cas.cn This principle has been successfully applied to other dye families, including coumarins, rhodamines, and phthalimides. vanderbilt.edunih.gov

Another innovative application involves using the aziridine ring as a reactive moiety in "off-on" fluorescent sensors. Researchers have designed chemosensors where the fluorescence is initially quenched. acs.orgnih.gov Upon a specific chemical reaction, such as the nucleophilic ring-opening of the aziridine by an analyte like hydrogen polysulfide, a highly fluorescent product is formed, effectively switching the fluorescence "on". acs.orgnih.gov

Table 3: Comparative Fluorescence Quantum Yields (Φ) in Water

| Fluorophore Type | Quantum Yield (Φ) in Water | Mechanism of Enhancement |

| Aziridinyl Naphthalimide | 43.2% | High resistance to TICT |

| Azetidinyl Naphthalimide | 19.9% | Moderate resistance to TICT |

Computational and Theoretical Chemistry of 1 Ethylaziridine

Quantum Chemical Calculation Methodologies

The foundation of modern computational chemistry lies in the selection of appropriate theoretical methods and basis sets to accurately model molecular systems. For a molecule like 1-ethylaziridine, a combination of Density Functional Theory (DFT) and higher-level ab initio methods is often employed to balance computational cost with accuracy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organic molecules. nih.gov It offers a favorable balance between computational efficiency and accuracy, making it well-suited for calculating the electronic structure and geometries of molecules like this compound. nih.govdamascusuniversity.edu.sy The accuracy of DFT calculations is primarily dependent on the choice of the exchange-correlation functional.

The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is one of the most widely used hybrid functionals in computational chemistry. nih.govresearchgate.net It incorporates a portion of the exact Hartree-Fock exchange with exchange and correlation functionals from other sources. nih.gov This hybrid nature allows B3LYP to provide highly accurate results for a vast range of organic molecules and reactions, making it a standard choice for studies on heterocyclic compounds. nih.govresearchgate.net Its application in theoretical studies allows for the reliable prediction of molecular geometries, vibrational frequencies, and reaction pathways. damascusuniversity.edu.syresearchgate.net

The basis set is the set of mathematical functions used to construct the molecular orbitals. The choice of basis set is critical for the accuracy of the final results.

The 6-311++G(2d,2p) basis set is a flexible, triple-zeta Pople-style basis set. uni-rostock.dereddit.com A breakdown of its components illustrates its comprehensive nature:

6-311G : Indicates that core orbitals are described by a single contracted function of 6 primitive Gaussians, while valence orbitals are split into three functions, described by 3, 1, and 1 primitive Gaussians, respectively. This "triple-zeta" description provides significant flexibility for the valence electrons.

++ : The double plus sign signifies the addition of diffuse functions to both heavy (non-hydrogen) atoms and hydrogen atoms. gaussian.com These functions are crucial for accurately describing systems with lone pairs, anions, or weak, long-range interactions.

(2d,2p) : This denotes the addition of polarization functions. Specifically, two d-type functions are added to heavy atoms and two p-type functions are added to hydrogen atoms. uni-rostock.degaussian.com Polarization functions allow for the description of non-spherical electron density distribution, which is essential for accurately modeling chemical bonds.

The LanL2DZ (Los Alamos National Laboratory 2 Double-Zeta) basis set combines a D95V basis set for first-row elements with effective core potentials (ECPs) for heavier atoms (Na-Bi). gaussian.comresearchgate.net While highly efficient for organometallic compounds containing transition metals, its use for a simple organic molecule like this compound, which only contains carbon, nitrogen, and hydrogen, is generally inappropriate as more suitable and accurate all-electron basis sets are available. researchgate.net

The selection between these basis sets depends on the specific goals of the study. For high-accuracy calculations of geometry and electronic properties of this compound, the 6-311++G(2d,2p) basis set would be a superior choice.

To achieve very high accuracy in thermochemical calculations, such as enthalpies of formation and reaction energies, composite methods like Gaussian-3 (G3) theory are employed. gaussian.com These are multi-step methods that approximate a very high-level calculation by combining results from several lower-level calculations.

G3B3 : This method utilizes geometries and zero-point vibrational energies calculated at the B3LYP/6-31G(d) level. gaussian.comuni-rostock.de A series of single-point energy calculations are then performed with more sophisticated methods and larger basis sets to systematically refine the total energy. gaussian.com

G3(MP2)B3 : This is a variation of G3B3 that offers a more cost-effective approach by using Møller-Plesset perturbation theory at the second order (MP2) for some of the higher-level energy corrections. uni-muenchen.deresearchgate.net Like G3B3, it relies on B3LYP-derived geometries and zero-point energies. uni-rostock.deuni-muenchen.de

These methods are designed to yield results that are very close to experimental values, often with a mean absolute deviation of about 1 kcal/mol for thermochemical data. uni-rostock.deresearchgate.net

Density Functional Theory (DFT) Applications

Electronic Structure and Reactivity Modeling

Computational methods are used to model the static and dynamic properties of molecules. For this compound, this includes determining its most stable three-dimensional shape and exploring the energy landscape of its different spatial arrangements.

Geometry optimization is a computational procedure used to find the minimum energy structure of a molecule. nih.gov This process systematically alters the bond lengths, bond angles, and dihedral angles of a molecule until the arrangement with the lowest possible energy is found. The result is the equilibrium geometry of the molecule in the gas phase.

For this compound, key structural parameters obtained from geometry optimization would include the C-C and C-N bond lengths within the aziridine (B145994) ring, the N-C bond length of the ethyl group, and the various bond angles that define its shape.

Table 1: Representative Optimized Geometrical Parameters for this compound Note: The following values are illustrative examples of what a geometry optimization calculation would produce and are based on typical values for similar chemical structures.

| Parameter | Description | Illustrative Value |

|---|---|---|

| r(N1-C2) | N-C bond length in ring | 1.48 Å |

| r(C2-C3) | C-C bond length in ring | 1.49 Å |

| r(N1-C4) | N-C bond length of ethyl group | 1.47 Å |

| r(C4-C5) | C-C bond length of ethyl group | 1.53 Å |

| a(C2-N1-C3) | C-N-C angle in ring | ~60° |

| a(C3-C2-N1) | C-C-N angle in ring | ~60° |

| a(N1-C4-C5) | N-C-C angle of ethyl group | 112.0° |

| d(C3-N1-C4-C5) | Dihedral angle defining ethyl group orientation | Variable |

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. arxiv.orgresearchgate.net For this compound, the primary conformational flexibility arises from the rotation around the N-C bond connecting the aziridine ring to the ethyl group. This rotation leads to different conformers, which can be characterized by the dihedral angle between the plane of the aziridine ring and the ethyl group's C-C bond. Computational methods can map the potential energy surface of this rotation to identify the energy minima (stable conformers) and the energy barriers between them. arxiv.org

Table 2: Illustrative Conformational Analysis Results for this compound Note: The results below are hypothetical, representing the type of data generated from a conformational analysis.

| Conformer | Dihedral Angle (C3-N1-C4-C5) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti-periplanar | ~180° | 0.00 (Global Minimum) |

| Syn-clinal (Gauche) | ~60° | 1.5 |

| Syn-clinal (Gauche) | ~-60° | 1.5 |

| Syn-periplanar (Eclipsed) | ~0° | 4.0 (Transition State) |

Table of Compounds Mentioned

| Compound Name |

|---|

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Calculations

In the computational study of chemical reactions involving this compound, the localization of transition states (TS) is a critical step. A transition state represents the highest energy point along a reaction pathway, corresponding to a first-order saddle point on the potential energy surface (PES). missouri.edu Quantum chemical methods are employed to optimize the geometry of this transient species. The verification of a genuine transition state requires not only geometric optimization but also a frequency calculation. A true TS is characterized by having exactly one imaginary frequency in its vibrational spectrum, which corresponds to the motion of the atoms along the reaction coordinate. researchgate.net

Once a transition state is located and verified, Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the TS connects the desired reactants and products. researchgate.netuni-muenchen.de The IRC is defined as the minimum energy reaction pathway in mass-weighted cartesian coordinates, effectively tracing the path a molecule would take from the transition state down to the reactant and product valleys with zero kinetic energy. missouri.eduuni-muenchen.de

This calculation proceeds in both forward and backward directions from the transition state geometry. rowansci.com Successful IRC calculations provide a clear depiction of the structural changes occurring during the reaction and validate the proposed mechanism. rowansci.com For reactions of this compound, such as nucleophilic ring-opening or thermal rearrangements, IRC calculations are essential to ensure that the identified transition state correctly links the aziridine derivative and the attacking nucleophile to the ring-opened product, without leading to unintended side reactions. rowansci.comresearchgate.net

Energy Profiles and Thermodynamic Parameters of Reactions

Computational chemistry provides powerful tools for mapping the energy landscape of reactions involving this compound. By calculating the energies of reactants, transition states, intermediates, and products, a detailed reaction energy profile can be constructed. escholarship.org These calculations are typically performed using methods like Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost for many systems. cuny.eduresearchgate.net

These parameters offer profound insights into the feasibility and kinetics of potential reactions. For example, in the acid-catalyzed ring-opening of this compound, computational studies can quantify the energy barriers for different nucleophilic attacks and predict the regioselectivity based on the relative stability of the transition states leading to different products.

| Parameter | Value (kcal/mol) | Significance |

|---|---|---|

| Activation Energy (ΔE‡) | +15.2 | Energy barrier for the reaction to occur. |

| Enthalpy of Activation (ΔH‡) | +14.8 | Heat absorbed or released to reach the transition state. |

| Gibbs Free Energy of Activation (ΔG‡) | +20.5 | Free energy barrier, determines the reaction rate. |

| Enthalpy of Reaction (ΔH_rxn) | -25.0 | Overall heat change; negative value indicates an exothermic reaction. |

| Gibbs Free Energy of Reaction (ΔG_rxn) | -28.3 | Overall spontaneity; negative value indicates a spontaneous reaction. |

Analysis of Molecular Orbitals and Electron Density Distribution

The electronic structure of this compound dictates its reactivity, and this can be thoroughly investigated using computational methods. Analysis of the molecular orbitals (MOs), particularly the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental. huntresearchgroup.org.uk The HOMO represents the region of highest electron density and is associated with the molecule's ability to donate electrons (nucleophilicity). The LUMO, conversely, indicates the region most susceptible to accepting electrons (electrophilicity). The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. oiccpress.com

Furthermore, the distribution of electron density throughout the molecule provides a detailed picture of its chemical nature. utwente.nldiva-portal.org The total electron density can be analyzed to reveal bonding characteristics and atomic charges. huntresearchgroup.org.uk Advanced techniques such as the Electron Localization Function (ELF) and analysis of the Laplacian of the electron density can distinguish regions of covalent bonding, lone pair electrons, and atomic cores. researchgate.net

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and prone to electrophilic attack, such as the region around the nitrogen atom's lone pair in this compound. Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. This analysis is crucial for predicting how this compound will interact with other reagents.

Proton Affinities and Basicity Studies of N-Alkyl Aziridines

The basicity of N-alkyl aziridines like this compound is a key chemical property that can be quantified computationally through the calculation of proton affinity (PA) and gas-phase basicity (GB). nih.gov Proton affinity is defined as the negative of the enthalpy change for the protonation reaction in the gas phase, while gas-phase basicity is the negative of the corresponding Gibbs free energy change. nih.govfigshare.com

High-level quantum chemical methods are used to calculate the energies of the neutral aziridine and its protonated form (the aziridinium (B1262131) ion). nih.gov These studies consistently show that the nitrogen atom in an aziridine ring is significantly less basic than in analogous acyclic secondary or tertiary amines. nih.gov This reduced basicity is attributed to the increased s-character of the nitrogen's lone pair orbital due to the strained three-membered ring geometry. nih.gov The lone pair resides in an orbital with more s-character than a typical sp³ hybrid orbital, holding the electrons closer to the nitrogen nucleus and making them less available for donation to a proton. Theoretical calculations can precisely quantify this effect and compare the basicity of different N-alkyl aziridines. researchgate.net

| Compound | Structure | Calculated GB (kcal/mol) |

|---|---|---|

| Diethylamine | (CH₃CH₂)₂NH | ~222 |

| Triethylamine (B128534) | (CH₃CH₂)₃N | ~225 |

| This compound | (CH₂)₂NCH₂CH₃ | ~215 |

| Aziridine | (CH₂)₂NH | ~210 |

Investigations into Hydrogen Bonding Interactions and Their Energetics

This compound, with its nitrogen atom possessing a lone pair of electrons, can act as a hydrogen bond acceptor. Computational chemistry allows for the detailed investigation of these non-covalent interactions. mdpi.com By modeling a system containing this compound and a hydrogen bond donor molecule (e.g., water, an alcohol, or an N-H containing compound), the geometry and energetics of the resulting hydrogen-bonded complex can be calculated. researchgate.net

The strength of the hydrogen bond is quantified by the interaction energy, which is typically calculated by subtracting the energies of the isolated monomer units from the total energy of the optimized hydrogen-bonded complex. This calculation must be corrected for basis set superposition error (BSSE) to obtain an accurate value.

These studies can reveal the preferred orientation of the interacting molecules and the effect of hydrogen bonding on the structure and properties of this compound. For instance, hydrogen bonding to the nitrogen atom can increase its electrophilicity, potentially activating the aziridine ring towards nucleophilic attack, a phenomenon that has been explored computationally for related systems. nih.govnih.gov The insights gained are valuable for understanding the behavior of this compound in protic solvents or in biological systems where hydrogen bonding is ubiquitous. researchgate.net

Computational Insights into Polymerization Mechanisms

Aziridines, including N-alkyl derivatives like this compound, are known to undergo polymerization, most commonly through a cationic ring-opening mechanism. Computational modeling provides a molecular-level understanding of this complex process. diva-portal.org Quantum chemical calculations can be used to investigate each elementary step of the polymerization reaction:

Initiation: Modeling the interaction of this compound with a cationic initiator (e.g., a proton) to form the initial reactive aziridinium cation. The energy barrier for this step can be calculated.

Propagation: Simulating the nucleophilic attack of a neutral this compound monomer on the activated aziridinium cation. This step results in the opening of the ring and the extension of the polymer chain. Computational studies can determine the activation energies and regioselectivity of the ring-opening, providing insights into the resulting polymer structure (e.g., linear vs. branched). nih.gov

Termination/Chain Transfer: Investigating potential pathways that terminate the growing polymer chain or transfer the active cationic center to another molecule.

These computational approaches can predict the feasibility of different mechanistic pathways and help rationalize experimental observations regarding polymer structure and molecular weight distribution. diva-portal.orgrsc.org While computationally intensive, these studies are invaluable for designing and controlling the synthesis of poly(ethylenimine) derivatives. dntb.gov.ua